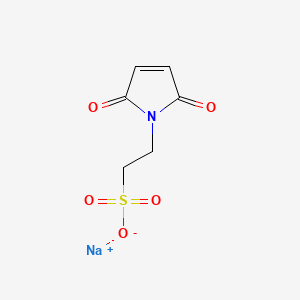

N-(2-Sulfoethyl)maleimide Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Sulfoethyl)maleimide Sodium Salt” is a chemical compound with the molecular formula C6H6NNaO5S and a molecular weight of 227.166 . It is available for purchase from various chemical suppliers .

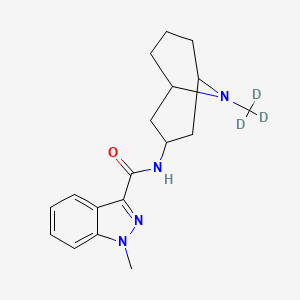

Molecular Structure Analysis

The molecular structure of “N-(2-Sulfoethyl)maleimide Sodium Salt” consists of a maleimide core with a sulfoethyl group attached to the nitrogen atom .Applications De Recherche Scientifique

Labeling and Imaging Techniques

One notable application of sulfoethyl maleimide derivatives is in the development of protein labeling strategies for positron emission tomography (PET). For instance, proteins derivatized with the cross-coupling reagent sulfo-SMCC can be efficiently labeled using the silicon-fluoride acceptor (SiFA) reagent [18F]SiFA-SH, obtained through isotopic exchange, by thiol-maleimide coupling chemistry. This method achieves high radiochemical yields and maintains the biological activity of the proteins, offering a promising avenue for PET imaging (Wängler et al., 2012).

Materials Science and Energy Storage

In materials science, sulfonyl-based polymers synthesized from sulfoethyl maleimide derivatives have been investigated as cathodes for lithium and sodium secondary batteries. These materials demonstrate stable cycling performance and capacity retention, highlighting their potential for enhancing the efficiency of energy storage systems (Xu et al., 2016).

Polymer Science

The synthesis of zwitterionic polymers derived from styrene and N,N-dimethylaminopropyl maleamidic acid copolymers represents another application. These polymers exhibit unique solution properties and could have implications for the development of novel materials with specific ion interactions and cloud point behaviors (Lee & Chen, 2003).

Fuel Cell Technology

In the realm of fuel cell technology, novel sulfonated polyimides incorporating sulfoethyl maleimide derivatives have been synthesized for use as membranes. These materials possess high proton conductivity and thermal stability, making them suitable as polymer electrolyte membranes in fuel cells (Liaqat et al., 2018).

Organic Synthesis and Catalysis

Sulfoethyl maleimide derivatives have facilitated advancements in organic synthesis and catalysis. For example, ruthenium(II)-catalyzed redox-free cycloaddition of N-sulfonyl aromatic aldimines with maleimides yields 1-aminoindanes, demonstrating the utility of these compounds in the construction of complex organic molecules (Tamizmani et al., 2018).

Propriétés

IUPAC Name |

sodium;2-(2,5-dioxopyrrol-1-yl)ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S.Na/c8-5-1-2-6(9)7(5)3-4-13(10,11)12;/h1-2H,3-4H2,(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFJYMQSNGDRTI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Sulfoethyl)maleimide Sodium Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)